Ethyl 4-(m-toluidino)-6-chloronicotinate
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Overview
Description
Ethyl 4-(m-toluidino)-6-chloronicotinate is a chemical compound with the molecular formula C15H15ClN2O2 It is a derivative of nicotinic acid and features a chloro group at the 6th position, an ethyl ester at the 3rd position, and an m-tolylamino group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(m-toluidino)-6-chloronicotinate typically involves the reaction of 6-chloronicotinic acid with m-toluidine in the presence of a coupling agent, followed by esterification with ethanol. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(m-toluidino)-6-chloronicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in various substituted nicotinates.
Scientific Research Applications
Ethyl 4-(m-toluidino)-6-chloronicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-(m-toluidino)-6-chloronicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes critical for the survival and proliferation of target organisms.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-chloro-4-(ethylamino)nicotinate
- Ethyl 6-chloro-4-(phenylamino)nicotinate
- Ethyl 6-chloro-4-(p-tolylamino)nicotinate
Uniqueness
Ethyl 4-(m-toluidino)-6-chloronicotinate is unique due to the presence of the m-tolylamino group, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C15H15ClN2O2 |
---|---|
Molecular Weight |
290.74 g/mol |
IUPAC Name |
ethyl 6-chloro-4-(3-methylanilino)pyridine-3-carboxylate |
InChI |
InChI=1S/C15H15ClN2O2/c1-3-20-15(19)12-9-17-14(16)8-13(12)18-11-6-4-5-10(2)7-11/h4-9H,3H2,1-2H3,(H,17,18) |
InChI Key |
JGEQBFVJYUVCBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1NC2=CC=CC(=C2)C)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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